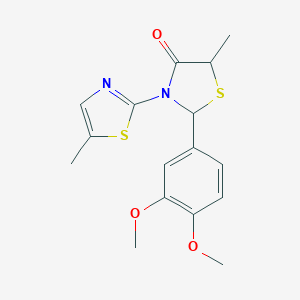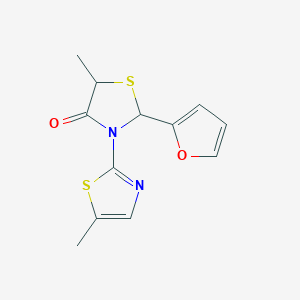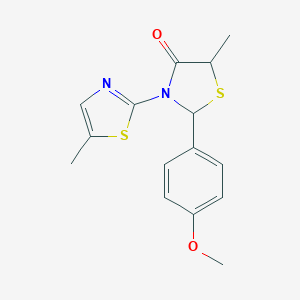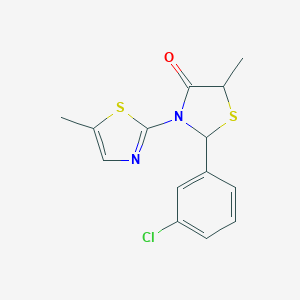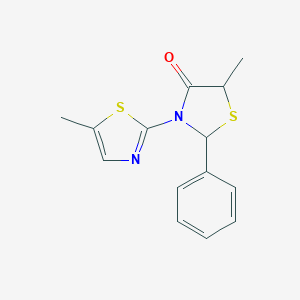![molecular formula C20H14ClN3O3 B277760 N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methoxybenzamide](/img/structure/B277760.png)
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methoxybenzamide, also referred to as TAK-063, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. TAK-063 is a selective antagonist of the dopamine D3 receptor, which is involved in several neurological and psychiatric disorders.
Wirkmechanismus
TAK-063 acts as a selective antagonist of the dopamine D3 receptor, which is involved in several neuropsychiatric disorders. The compound binds to the receptor and blocks its activation, leading to a reduction in dopamine signaling. This reduction in dopamine signaling has been shown to have therapeutic effects in several neuropsychiatric disorders.
Biochemical and Physiological Effects:
TAK-063 has been shown to have several biochemical and physiological effects. The compound has been shown to reduce dopamine signaling in the brain, leading to a reduction in drug-seeking behavior in animal models of drug addiction. TAK-063 has also been shown to have antipsychotic effects in animal models of schizophrenia. The compound has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-063 has several advantages for lab experiments. The compound has high selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in neuropsychiatric disorders. TAK-063 has also been shown to have good brain penetration and a long half-life, which makes it useful for studying the effects of dopamine signaling in the brain. However, TAK-063 has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on TAK-063. One potential direction is to study the compound's effects on other neuropsychiatric disorders, such as depression and anxiety. Another potential direction is to study the compound's effects on dopamine signaling in different regions of the brain. Additionally, there is a need for further studies on the safety and toxicity of TAK-063, as well as its potential for drug interactions. Finally, there is a need for further studies on the mechanism of action of TAK-063, including its effects on downstream signaling pathways.
Synthesemethoden
The synthesis of TAK-063 involves several steps, starting with the reaction of 2-chloro-5-nitropyridine with 2-aminophenol to form 2-chloro-5-(2-aminophenyl)pyridine. This intermediate is then reacted with oxalyl chloride and triethylamine to form the corresponding acid chloride, which is then reacted with 2-amino-5-methoxybenzoic acid to form TAK-063.
Wissenschaftliche Forschungsanwendungen
TAK-063 has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders. The compound has been shown to have high selectivity for the dopamine D3 receptor, which is involved in several neuropsychiatric disorders, including schizophrenia, depression, and drug addiction. TAK-063 has been shown to have antipsychotic effects in animal models of schizophrenia and has also been shown to reduce drug-seeking behavior in animal models of drug addiction.
Eigenschaften
Produktname |
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methoxybenzamide |
|---|---|
Molekularformel |
C20H14ClN3O3 |
Molekulargewicht |
379.8 g/mol |
IUPAC-Name |
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methoxybenzamide |
InChI |
InChI=1S/C20H14ClN3O3/c1-26-14-5-2-4-12(10-14)19(25)23-16-11-13(7-8-15(16)21)20-24-18-17(27-20)6-3-9-22-18/h2-11H,1H3,(H,23,25) |
InChI-Schlüssel |
ZDWHNVYJAYCFLB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-butyl-N-{4-[2-(4-quinolinyl)vinyl]phenyl}amine](/img/structure/B277678.png)
![2-[2-(2,4,5-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B277681.png)

![2-[4-(Dimethylamino)phenyl]-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B277686.png)
